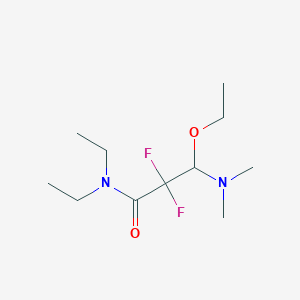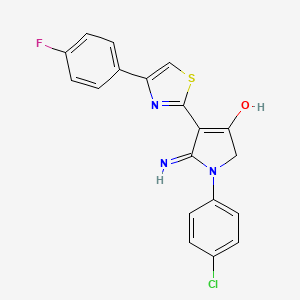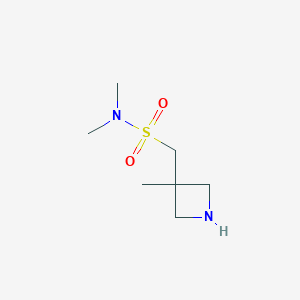![molecular formula C12H11F3N2O B12834019 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)
4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative and reagents to introduce the trifluoromethyl and hydroxyethylamino groups.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction environment and improve scalability.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The trifluoromethyl and hydroxyethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in biological processes.
Interact with Receptors: Modulate receptor activity to produce therapeutic effects.
Affect Cellular Pathways: Influence signaling pathways and gene expression.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in functional groups.
Fluorinated Quinolines: Compounds with fluorine atoms in the quinoline ring, such as 2-trifluoromethylquinoline.
Uniqueness
4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline is unique due to the presence of both trifluoromethyl and hydroxyethylamino groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other quinoline derivatives, making it a valuable compound for research and development.
特性
分子式 |
C12H11F3N2O |
|---|---|
分子量 |
256.22 g/mol |
IUPAC名 |
2-[[2-(trifluoromethyl)quinolin-4-yl]amino]ethanol |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)11-7-10(16-5-6-18)8-3-1-2-4-9(8)17-11/h1-4,7,18H,5-6H2,(H,16,17) |
InChIキー |
IXFWRUSBJSUMKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


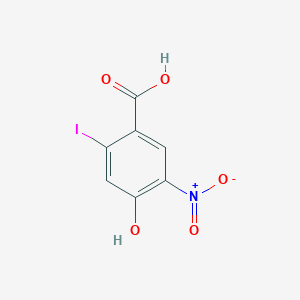
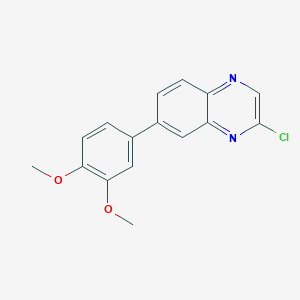
![5-[(Difluoromethyl)sulphonyl]-2-fluoroaniline](/img/structure/B12833947.png)
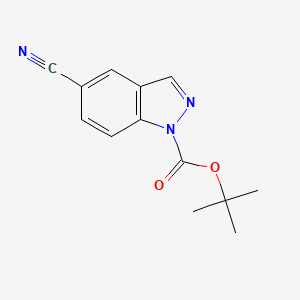
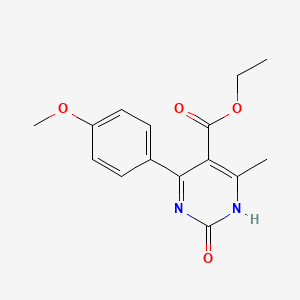
![Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B12833980.png)


